5-[(2-bromo-4-methylphenoxy)methyl]-3-(3,4-dichlorobenzyl)-1,2,4-oxadiazole
Overview
Description
5-[(2-bromo-4-methylphenoxy)methyl]-3-(3,4-dichlorobenzyl)-1,2,4-oxadiazole is a synthetic organic compound with the molecular formula C17H13BrCl2N2O2. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The compound also features bromine, chlorine, and methyl substituents, contributing to its unique chemical properties.
Preparation Methods
The synthesis of 5-[(2-bromo-4-methylphenoxy)methyl]-3-(3,4-dichlorobenzyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 2-bromo-4-methylphenol: This intermediate can be synthesized by bromination of 4-methylphenol.
Formation of 2-bromo-4-methylphenoxyacetic acid: This step involves the reaction of 2-bromo-4-methylphenol with chloroacetic acid.
Cyclization to form the oxadiazole ring: The key step involves the cyclization of 2-bromo-4-methylphenoxyacetic acid with hydrazine hydrate to form the 1,2,4-oxadiazole ring.
Introduction of the 3,4-dichlorobenzyl group: The final step involves the reaction of the oxadiazole intermediate with 3,4-dichlorobenzyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
5-[(2-bromo-4-methylphenoxy)methyl]-3-(3,4-dichlorobenzyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Oxidation and Reduction Reactions: The oxadiazole ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can be achieved using hydrogen peroxide, while reduction can be carried out using sodium borohydride.
Coupling Reactions: The phenoxy and benzyl groups can participate in coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the substituents on the phenoxy and benzyl groups.
Scientific Research Applications
5-[(2-bromo-4-methylphenoxy)methyl]-3-(3,4-dichlorobenzyl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing the oxadiazole ring.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(2-bromo-4-methylphenoxy)methyl]-3-(3,4-dichlorobenzyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The bromine and chlorine substituents can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity.
Comparison with Similar Compounds
5-[(2-bromo-4-methylphenoxy)methyl]-3-(3,4-dichlorobenzyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
2-bromo-4-methylphenol: This compound is a precursor in the synthesis of the target compound and shares the bromine and methyl substituents.
3,4-dichlorobenzyl chloride: Another precursor, this compound provides the dichlorobenzyl group in the target compound.
1,2,4-oxadiazole derivatives: Other derivatives of the 1,2,4-oxadiazole ring may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
5-[(2-bromo-4-methylphenoxy)methyl]-3-[(3,4-dichlorophenyl)methyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrCl2N2O2/c1-10-2-5-15(12(18)6-10)23-9-17-21-16(22-24-17)8-11-3-4-13(19)14(20)7-11/h2-7H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNSAZMFOJGAGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NC(=NO2)CC3=CC(=C(C=C3)Cl)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrCl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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